molecular formula C19H22N4O4 B4188591 N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No. B4188591
M. Wt: 370.4 g/mol
InChI Key: STGFAAXUKSHGOP-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide, commonly known as MNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPA belongs to the class of N-phenylpiperazine derivatives and has been shown to exhibit potent biological activities. In

Scientific Research Applications

MNPA has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. MNPA has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. MNPA has been shown to have a high affinity for dopamine and serotonin receptors, which may contribute to its therapeutic effects.

Mechanism of Action

The exact mechanism of action of MNPA is not fully understood. However, it is believed that MNPA exerts its therapeutic effects by modulating the activity of dopamine and serotonin receptors in the brain. MNPA has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. MNPA has also been shown to inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects
MNPA has been shown to have a number of biochemical and physiological effects. MNPA has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. MNPA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. MNPA has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. MNPA has been shown to exhibit potent biological activities, making it a useful tool for investigating the mechanisms of action of dopamine and serotonin receptors. However, MNPA has some limitations for lab experiments. MNPA has a relatively short half-life, which may limit its use in long-term studies. MNPA has also been shown to exhibit some toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the investigation of MNPA. One area of research is the development of MNPA analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the potential use of MNPA in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and anxiety disorders. MNPA may also be investigated for its potential use in combination with other drugs to enhance their therapeutic effects. Finally, the mechanisms of action of MNPA need to be further elucidated to fully understand its therapeutic potential.
Conclusion
In conclusion, MNPA is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPA has been shown to exhibit potent biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. MNPA has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. MNPA has a wide range of future directions for research, including the development of analogs with improved pharmacokinetic properties, investigation of its use in other neurological and psychiatric disorders, and further elucidation of its mechanisms of action.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-21-10-12-22(13-11-21)18-5-3-2-4-17(18)20-19(24)14-27-16-8-6-15(7-9-16)23(25)26/h2-9H,10-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGFAAXUKSHGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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